4,4'-(1,3-Dimethylbutylidene)diphenol
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Representation
The systematic International Union of Pure and Applied Chemistry name for this compound is 4-[2-(4-hydroxyphenyl)-4-methylpentan-2-yl]phenol. This nomenclature reflects the precise structural arrangement of atoms within the molecule, following standardized naming conventions that describe the compound's connectivity and functional groups. The molecular formula is established as C18H22O2, indicating eighteen carbon atoms, twenty-two hydrogen atoms, and two oxygen atoms.
The molecular weight of 4,4'-(1,3-Dimethylbutylidene)diphenol is consistently reported as 270.372 grams per mole across multiple authoritative sources. The structural representation reveals a central bridging carbon chain connecting two phenolic groups, specifically featuring a dimethylbutylidene bridge that links the aromatic rings. The canonical Simplified Molecular Input Line Entry System representation is documented as CC(C)CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O, providing a linear notation that fully describes the molecular structure.
The International Chemical Identifier Key for this compound is VHLLJTHDWPAQEM-UHFFFAOYSA-N, which serves as a unique digital fingerprint for the molecule. The compound exhibits a crystalline powder physical form with a characteristic white to yellow coloration. The melting point is established at 154 degrees Celsius, representing an important physical property for identification and handling purposes.
Scientific literature and chemical databases also reference this compound as 4-[1-(4-hydroxyphenyl)-1,3-dimethylbutyl]phenol, providing an alternative structural description. The designation Phenol, 4,4'-(1,3-dimethylbutylidene)bis- represents the formal Chemical Abstracts Service naming convention. Research applications frequently utilize the simplified name 4,4-isobutylethylidenediphenol, though this designation is less precise in describing the actual molecular structure.
| Synonym Category | Name | Usage Context |
|---|---|---|
| Systematic | 4,4'-(4-Methylpentane-2,2-diyl)diphenol | Scientific literature |
| Descriptive | 2,2-Bis(4-hydroxyphenyl)-4-methylpentane | Chemical databases |
| Commercial | Bis Methyl Isobutyl Ketone | Industrial applications |
| Alternative | 4,4'-(1,3-Dimethylbutylidene)bisphenol | Research contexts |
Chemical Abstracts Service Registry Number and Regulatory Identifiers
Additional regulatory identifiers include the DSSTox Substance Identifier DTXSID8029282, which facilitates toxicological database integration. The ChEMBL database assigns the identifier CHEMBL3181983 for biological activity tracking purposes. The Nikkaji system, utilized in Japanese chemical information management, assigns the number J878.905C. The National Service Center designation NSC 73727 provides historical reference for compound tracking in research contexts.
| Identifier Type | Number/Code | Issuing Authority |
|---|---|---|
| Chemical Abstracts Service Registry | 6807-17-6 | Chemical Abstracts Service |
| PubChem Compound Identifier | 81259 | National Center for Biotechnology Information |
| Unique Ingredient Identifier | J1B7N5N4M7 | United States Food and Drug Administration |
| European Community Number | 401-720-1 | European Chemical Agency |
| DSSTox Substance Identifier | DTXSID8029282 | United States Environmental Protection Agency |
| ChEMBL Identifier | CHEMBL3181983 | European Bioinformatics Institute |
Structure
2D Structure
Properties
IUPAC Name |
4-[2-(4-hydroxyphenyl)-4-methylpentan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-13(2)12-18(3,14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,13,19-20H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLLJTHDWPAQEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029282 | |
| Record name | 4,4'-(4-Methylpentane-2,2-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6807-17-6 | |
| Record name | 4,4′-(1,3-Dimethylbutylidene)bis[phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6807-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,4'-(4-Methylpentane-2,2-diyl)diphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006807176 | |
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| Record name | 6807-17-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73727 | |
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| Record name | Phenol, 4,4'-(1,3-dimethylbutylidene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-(4-Methylpentane-2,2-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis(4'-hydroxyphenyl)-4-methylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.362 | |
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| Record name | 4,4'-(1,3-Dimethylbutylidene)diphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-(4-METHYLPENTANE-2,2-DIYL)DIPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1B7N5N4M7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
4,4’-(4-Methylpentane-2,2-diyl)diphenol can be synthesized through the reaction of phenol with 1,3-dimethylbutene in the presence of an acidic catalyst . This reaction typically involves the following steps:
Mixing phenol and 1,3-dimethylbutene: The reactants are combined in a suitable solvent.
Catalysis: An acidic catalyst, such as sulfuric acid, is added to facilitate the reaction.
Reaction: The mixture is heated to a specific temperature to promote the formation of 4,4’-(4-Methylpentane-2,2-diyl)diphenol.
Purification: The product is purified through recrystallization or other suitable methods to obtain the desired compound.
Chemical Reactions Analysis
4,4’-(4-Methylpentane-2,2-diyl)diphenol undergoes various chemical reactions, including:
Scientific Research Applications
4,4’-(4-Methylpentane-2,2-diyl)diphenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,4’-(4-Methylpentane-2,2-diyl)diphenol involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function . Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
4,4'-(1,3-Dimethylbutylidene)diphenol belongs to the bisphenol family, which shares a diphenylmethane backbone with varying substituents. Key structural analogs include:
| Compound Name | Bridge Structure | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Bisphenol A (BPA) | Propane-2,2-diyl | 228.29 | 80-05-7 |
| Bisphenol AF (BPAF) | Hexafluoropropane-2,2-diyl | 336.24 | 1478-61-1 |
| Bisphenol S (BPS) | Sulfonyl | 250.27 | 80-09-1 |
| Bisphenol C (BPC) | 2,2-Bis(4-hydroxy-3-methylphenyl)propane | 256.30 | 79-97-0 |
| This compound | 1,3-Dimethylbutylidene | 268.35 | 6807-17-6 |
Estrogen Receptor Binding Affinity
The compound exhibits subtype-selective ER binding:
| Compound Name | ERα IC50 (nM) | ERβ IC50 (nM) | ERβ/ERα Selectivity |
|---|---|---|---|
| Bisphenol A (BPA) | 11.2 | 4.5 | ERβ-preferential |
| This compound | 5.75 | 16.1 | ERα-preferential |
| Bisphenol C (BPC) | 2.81 | 2.99 | Non-selective |
| Bisphenol AF (BPAF) | 54.3 | 18.2 | ERβ-preferential |
Data from demonstrate that this compound binds ERα with higher affinity (IC50 = 5.75 nM) than ERβ (IC50 = 16.1 nM), contrasting with BPA’s ERβ preference. This ERα selectivity aligns with its reported agonist activity in yeast-two-hybrid assays , though it shows weak ERβ antagonism in mammalian systems .
Functional Activity in Transcriptional Assays
- Agonist vs. Antagonist Activity: At 10 μM, this compound achieves ~50% of BPA’s ERβ transcriptional activation, indicating partial agonist behavior . However, it inhibits 50% of BPA-induced ERβ activation, suggesting mixed agonist-antagonist effects depending on context .
- Comparison with Bisphenol B: Both this compound and bisphenol B (BPB) exhibit weak ERβ antagonism, but BPB lacks ERα agonism, highlighting structural determinants of receptor modulation .
Toxicological Implications
As an industrial BPA impurity, this compound has higher estrogenic potency than BPA in medaka fish ERα (9-fold) . However, its contribution to overall estrogenicity in industrial BPA mixtures is negligible due to low concentrations, as shown by concentration-addition models .
Key Research Findings
- Structural Determinants : The dimethylbutylidene bridge enhances ERα binding compared to BPA’s propane bridge, while halogenated derivatives (e.g., BPAF, BPC) show stronger ERβ affinity due to electronegative substituents .
Biological Activity
4,4'-(1,3-Dimethylbutylidene)diphenol, also known as bisphenol D, is a synthetic organic compound with potential biological activities that have garnered attention in recent years. This article explores its biochemical properties, mechanisms of action, and effects on various biological systems.
- CAS Number : 6807-17-6
- Molecular Formula : CHO
- Melting Point : 154 °C
- Boiling Point : Approximately 430 °C
This compound acts primarily as an endocrine disruptor, particularly through its interaction with estrogen receptors. It has been shown to bind to the estrogen receptor alpha (ERα), which can lead to various cellular responses.
Binding Affinity and Activity
Research indicates that this compound exhibits significant binding affinity for ERα:
- IC50 Value : 5.75 nM, indicating a potent interaction with the receptor .
- Transcriptional Activity : It elicits approximately 60% of the transcriptional activity compared to estradiol (E2), suggesting its role as a partial agonist .
Biological Effects
The biological effects of this compound are diverse and can be categorized into several areas:
1. Cellular Effects
This compound influences various cellular processes:
- Alters cell signaling pathways.
- Modifies gene expression profiles.
- Affects metabolic processes through interactions with enzymes and proteins.
2. Toxicity and Dosage Effects
Studies have indicated that the effects of this compound vary significantly with dosage:
- Low Doses : May enhance beneficial effects such as fluorescence properties in specific applications.
- High Doses : Associated with toxic effects, including cellular damage and disruption of normal metabolic functions .
3. Oxidative Stress
There is evidence suggesting that exposure to this compound can induce oxidative stress in cells, leading to potential cytotoxicity. This is evidenced by increased reactive oxygen species (ROS) production and alterations in antioxidant enzyme activities .
Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Fukazawa et al. (2001) | Investigated estrogenic activity in vitro; found significant binding to ERα. |
| Lane et al. (2015) | Analyzed degradation pathways; noted potential environmental impacts due to its persistence. |
| Godínez et al. (2011) | Reported on impurities detected in industrial-grade samples and their biological implications. |
Pharmacokinetics
The pharmacokinetics of this compound suggest it has low water solubility and is likely metabolized in the liver. Its trifluoromethyl groups may influence its metabolic pathways significantly .
Q & A
Basic: What are the established synthesis routes for 4,4'-(1,3-Dimethylbutylidene)diphenol, and how can purity be optimized?
Methodological Answer:
The compound is synthesized via condensation reactions between phenol derivatives and ketones or aldehydes under acidic or basic catalysis. For example, modified epoxide formation methods involve reacting diphenols with epichlorohydrin in solvents like methyl isobutyl ketone (MIBK) and dimethyl sulfoxide (DMSO), with controlled sodium hydroxide addition to optimize yields . Purification often employs recrystallization using solvent pairs like ethyl acetate/petroleum ether, which enhances crystallinity and removes impurities . Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity through melting point analysis or high-performance liquid chromatography (HPLC) is critical.
Basic: How is this compound structurally characterized in research settings?
Methodological Answer:
Structural elucidation relies on spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify aromatic protons (δ 6.5–7.5 ppm) and alkylidene bridge carbons (δ 30–40 ppm). For example, adamantane-derived diphenols show distinct splitting patterns for bridgehead protons .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., m/z 270.366 for C₁₈H₂₂O₂) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Detects hydroxyl (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches .
Advanced: What experimental strategies are used to investigate the endocrine-disrupting potential of this compound?
Methodological Answer:
Endocrine activity is assessed via:
- In Vivo Uterotrophic Assays: Administering the compound to ovariectomized rodents and measuring uterine weight changes to evaluate estrogenic effects .
- Receptor Binding Studies: Competitive binding assays using human estrogen receptor (ER) isoforms (ERα/ERβ) to determine affinity. Derivatives with halogen or trifluoromethyl substituents show altered binding kinetics .
- Transcriptional Activation Assays: Luciferase reporter gene systems in ER-positive cell lines (e.g., MCF-7) quantify dose-dependent receptor activation .
Advanced: How does structural modification of the alkylidene bridge influence physicochemical properties?
Methodological Answer:
Comparative studies on analogs (e.g., 4,4′-sulfonyldiphenol or fluorinated derivatives) reveal:
- Thermal Stability: Bulky substituents (e.g., adamantane) increase melting points (e.g., 297–301°C for hydroxyl-substituted derivatives) .
- Solubility: Electron-withdrawing groups (e.g., -CF₃) reduce aqueous solubility (<200 mg/L), necessitating co-solvents like DMSO for biological assays .
- Reactivity: Alkylidene bridge length affects electrophilic substitution rates in aromatic rings, monitored via kinetic HPLC .
Advanced: What analytical methods are employed to detect environmental degradation products of this compound?
Methodological Answer:
Degradation pathways are studied using:
- Gas Chromatography-Mass Spectrometry (GC-MS): Identifies volatile byproducts (e.g., phenolic fragments) after photolysis or microbial treatment .
- Liquid Chromatography-Tandem MS (LC-MS/MS): Quantifies hydroxylated or oxidized metabolites in water samples with limits of detection (LOD) <1 ppb .
- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts degradation intermediates and reaction barriers .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Simulates binding poses in ER ligand-binding domains (e.g., PDB ID: 1A52) using software like AutoDock Vina. Hydroxyl groups form hydrogen bonds with Glu353/Arg394, while alkylidene bridges influence hydrophobic interactions .
- Quantitative Structure-Activity Relationship (QSAR): Correlates substituent electronic parameters (Hammett σ) with receptor affinity (R² >0.85 for halogenated analogs) .
- Molecular Dynamics (MD): Assesses binding stability over 100-ns simulations, measuring root-mean-square deviation (RMSD) of ligand-receptor complexes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
